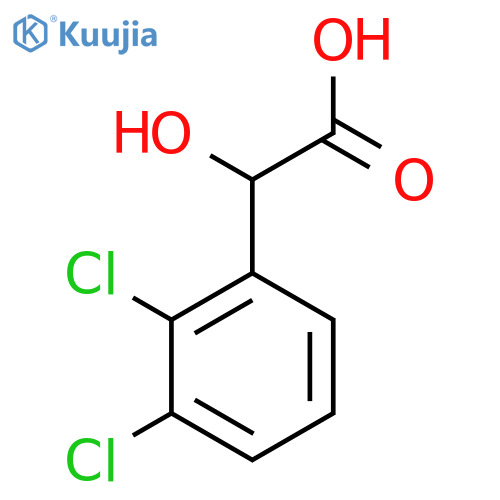Cas no 35599-91-8 (2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid)

35599-91-8 structure
商品名:2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid
2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- (2,3-dichlorophenyl)(hydroxy)acetic acid
- 2-(2,3-dichlorophenyl)-2-hydroxyacetic acid
- 2,3-Dichloromandelic acid
- 2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid
-
- インチ: 1S/C8H6Cl2O3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)
- InChIKey: BBKBVCLSUNDJCP-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C(C(=O)O)O)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- トポロジー分子極性表面積: 57.5
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-149473-0.25g |
2-(2,3-dichlorophenyl)-2-hydroxyacetic acid |
35599-91-8 | 95% | 0.25g |
$252.0 | 2023-02-14 | |
| Key Organics Ltd | BS-12575-1G |
(2,3-dichlorophenyl)(hydroxy)acetic acid |
35599-91-8 | >95% | 1g |
£316.00 | 2023-09-08 | |
| Enamine | EN300-149473-1000mg |
2-(2,3-dichlorophenyl)-2-hydroxyacetic acid |
35599-91-8 | 95.0% | 1000mg |
$584.0 | 2023-09-28 | |
| Enamine | EN300-149473-2500mg |
2-(2,3-dichlorophenyl)-2-hydroxyacetic acid |
35599-91-8 | 95.0% | 2500mg |
$1147.0 | 2023-09-28 | |
| Enamine | EN300-149473-5000mg |
2-(2,3-dichlorophenyl)-2-hydroxyacetic acid |
35599-91-8 | 95.0% | 5000mg |
$1695.0 | 2023-09-28 | |
| Enamine | EN300-149473-50mg |
2-(2,3-dichlorophenyl)-2-hydroxyacetic acid |
35599-91-8 | 95.0% | 50mg |
$118.0 | 2023-09-28 | |
| 1PlusChem | 1P01Q91W-2.5g |
Benzeneacetic acid, 2,3-dichloro-α-hydroxy- |
35599-91-8 | 95% | 2.5g |
$1480.00 | 2024-05-04 | |
| Aaron | AR01Q9A8-100mg |
Benzeneacetic acid, 2,3-dichloro-α-hydroxy- |
35599-91-8 | 95% | 100mg |
$267.00 | 2025-03-11 | |
| 1PlusChem | 1P01Q91W-50mg |
Benzeneacetic acid, 2,3-dichloro-α-hydroxy- |
35599-91-8 | 95% | 50mg |
$202.00 | 2024-05-04 | |
| 1PlusChem | 1P01Q91W-100mg |
Benzeneacetic acid, 2,3-dichloro-α-hydroxy- |
35599-91-8 | 95% | 100mg |
$272.00 | 2024-05-04 |
2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid 関連文献
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
35599-91-8 (2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid) 関連製品
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
